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molecular formula C7H10N2O3 B1581312 5-Isopropylbarbituric acid CAS No. 7391-69-7

5-Isopropylbarbituric acid

Cat. No. B1581312
M. Wt: 170.17 g/mol
InChI Key: GFPIGNBQTXNNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06452006B1

Procedure details

456 g (2.25 mol) of diethyl isopropylmalonate, 650 ml of a 30% methanolic sodium methoxide solution and 910 ml of methanol are charged to a 2 liter reactor equipped with an anchor stirrer. The mixture is brought to reflux for thirty minutes before adding 135 g (2.25 mol) of urea in the solid form while maintaining the reflux. The reaction mixture at the end of the reaction is a thick white suspension which is brought to dryness by evaporation of the methanol under vacuum. The residue is taken up in 1370 ml of water and then filtered after cooling to 20° C. The filtrate is treated by addition of the amount of hydrochloric acid needed to bring the pH to 2-3, and the precipitate obtained is filtered off under cold conditions and washed with ice-cold water in order to obtain 267 g of 5-(1-methylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione.
Quantity
456 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
910 mL
Type
solvent
Reaction Step One
Name
Quantity
135 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([C:10]([O:12]CC)=O)[C:5]([O:7]CC)=O)([CH3:3])[CH3:2].C[O-].[Na+].[NH2:18][C:19]([NH2:21])=[O:20]>CO>[CH3:3][CH:1]([CH:4]1[C:5](=[O:7])[NH:21][C:19](=[O:20])[NH:18][C:10]1=[O:12])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
456 g
Type
reactant
Smiles
C(C)(C)C(C(=O)OCC)C(=O)OCC
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
910 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
135 g
Type
reactant
Smiles
NC(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an anchor stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reflux
CUSTOM
Type
CUSTOM
Details
is brought to dryness by evaporation of the methanol under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate is treated by addition of the amount of hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off under cold conditions
WASH
Type
WASH
Details
washed with ice-cold water in order

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1C(NC(NC1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 267 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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